molecular formula C14H9N3O6 B14477867 2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene CAS No. 65200-03-5

2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene

Cat. No.: B14477867
CAS No.: 65200-03-5
M. Wt: 315.24 g/mol
InChI Key: VMTGPBWVKSSJTB-DAFODLJHSA-N
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Description

2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene is an organic compound with the molecular formula C14H9N3O6 and a molecular weight of 315.24 g/mol . This compound is characterized by the presence of nitro groups and a phenyl ring, making it a significant molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene typically involves the nitration of 1-[(E)-2-(4-nitrophenyl)ethenyl]benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired positions on the benzene ring . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Medicine: Research into the potential therapeutic applications of nitroaromatic compounds often involves this compound as a model molecule.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene exerts its effects involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Similar compounds to 2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene include:

The uniqueness of this compound lies in its specific arrangement of nitro groups and the ethenyl linkage, which imparts distinct chemical and biological properties.

Properties

CAS No.

65200-03-5

Molecular Formula

C14H9N3O6

Molecular Weight

315.24 g/mol

IUPAC Name

2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene

InChI

InChI=1S/C14H9N3O6/c18-15(19)12-6-2-10(3-7-12)1-4-11-5-8-13(16(20)21)9-14(11)17(22)23/h1-9H/b4-1+

InChI Key

VMTGPBWVKSSJTB-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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